Ack1 inhibitor 37
CAS No.: 1026493-77-5
Cat. No.: VC21107738
Molecular Formula: C28H31N5OS2
Molecular Weight: 517.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026493-77-5 |
|---|---|
| Molecular Formula | C28H31N5OS2 |
| Molecular Weight | 517.7 g/mol |
| IUPAC Name | N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32) |
| Standard InChI Key | ZJLXSIPWULUCRJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |
| Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |
Introduction
ACK1 Inhibitors: An Overview
Classes of ACK1 Inhibitors
Several structural classes of ACK1 inhibitors have been developed, each with distinctive chemical scaffolds and binding properties. The major classes include 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines (e.g., AIM-100), pyrazolopyrimidines, pyrimidodiazepines, and imidazopyrazines . Some promiscuous kinase inhibitors like dasatinib and bosutinib also demonstrate strong inhibitory activity against ACK1, with dasatinib exhibiting a KD of 6 nM and effectively reducing ACK1 autophosphorylation in prostate cancer cells . The bisanilinopyrimidine scaffold has also been employed as a classical kinase inhibitor motif for developing ACK1 inhibitors .
Binding Mechanisms
Most ACK1 inhibitors bind to the ATP-binding pocket of the kinase domain. X-ray crystallography studies have revealed that these inhibitors typically bind the ACK1 hinge residue Ala208 via a pyrimidyl group, positioning various moieties in the hydrophobic pocket beyond the gatekeeper residue and in the ribose binding region . This binding mode effectively prevents ATP from accessing its binding site, thereby inhibiting the kinase activity of ACK1. The specific interactions between inhibitors and ACK1 can be further elucidated through structure-activity relationship (SAR) studies, which have identified critical features for potent inhibition.
ACK1 Inhibitor 37: Chemical and Pharmacological Properties
Inhibitory Potency
With an IC50 value of 0.3 nM, ACK1 inhibitor 37 stands as one of the most potent ACK1 inhibitors reported to date . This exceptional potency indicates its strong binding affinity for the ACK1 kinase domain and effective inhibition of ACK1's catalytic activity. Comparative analysis with other ACK1 inhibitors reveals that compound 37 significantly outperforms many other inhibitors in terms of in vitro potency. For instance, AIM-100 (compound 1b) has an IC50 of 24 nM, while dasatinib, a multi-targeted kinase inhibitor, has an IC50 of approximately 1 nM for ACK1 .
Comparative Analysis of ACK1 Inhibitors
Comparison with Other Pyrrolopyrimidine Derivatives
Among the pyrrolopyrimidine derivatives, ACK1 inhibitor 37 stands out for its remarkable potency. The table below compares the properties of various ACK1 inhibitors, highlighting the exceptional potency of inhibitor 37 compared to related compounds:
This comparison underscores the exceptional potency of ACK1 inhibitor 37, which exhibits an IC50 value nearly 80 times lower than AIM-100, making it significantly more potent in vitro .
Structure-Activity Relationship Insights
Structure-activity relationship (SAR) studies on ACK1 inhibitors have provided valuable insights into the structural features critical for potent inhibition. For bisanilinopyrimidine derivatives, the presence of Cl, Br, and 2-chloro-6-fluorocarboxamide groups in the 5-position of the pyrimidine ring appears important for ACK1 inhibitory activities, while methyl and F groups are less favorable . Additionally, the specific substitution patterns on the aniline rings significantly influence inhibitory activity. For the dithiolane-containing inhibitor 37, the dithiolane ring likely enhances binding affinity to the ACK1 kinase domain, contributing to its exceptional potency .
Challenges and Future Directions
Pharmacokinetic Optimization
A primary challenge for ACK1 inhibitor 37 likely involves optimizing its pharmacokinetic properties. As observed with similar dithiolane-containing compounds, oxidation of the dithiolane ring may compromise stability and bioavailability . Future research should focus on structural modifications that preserve the potent inhibitory activity while enhancing pharmacokinetic parameters such as solubility, stability, and metabolic resistance. Alternatively, novel drug delivery systems might be explored to overcome these limitations and improve the therapeutic potential of this highly potent inhibitor.
Rational Drug Design for Next-Generation Inhibitors
The exceptional potency of ACK1 inhibitor 37 provides a valuable starting point for developing next-generation ACK1 inhibitors with improved properties. Structure-based drug design approaches, leveraging crystallographic data on ACK1-inhibitor complexes, could guide the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Additionally, fragment-based approaches, as described in the second search result , might yield novel chemical scaffolds with favorable drug-like properties while maintaining potent ACK1 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume